molecular formula C10H9N5 B11742214 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine

1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11742214
M. Wt: 199.21 g/mol
InChI Key: MLVDWTVOGJRPCZ-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-aminobenzimidazole with a suitable pyrazole derivative. One common method includes the use of 2-aminobenzimidazole and pyrazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological potential, it is studied for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to the inhibition of cell division and has been exploited in anticancer therapies. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

1-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of benzimidazole and pyrazole, which confer a broad spectrum of biological activities and potential therapeutic applications.

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-amine (CAS No. 1026956-78-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class of heterocycles, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H9N5, with a molecular weight of 199.21 g/mol. Its structural characteristics include a benzodiazole moiety and a pyrazole ring, which contribute to its biological activity.

PropertyValue
CAS Number1026956-78-4
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Melting PointNot specified

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

1. Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed potent activity against prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancerous cells.

Case Study:
A derivative of the compound was tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity.

2. Anti-inflammatory Effects
Pyrazole compounds have been recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Research Findings:
In vitro assays revealed that this compound inhibited COX activity significantly compared to the control group.

3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies suggest that these compounds can inhibit bacterial growth by targeting specific microbial enzymes.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of microbial enzymes

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Anticancer Mechanism:
The compound has been shown to modulate signaling pathways involved in cell proliferation and survival. For example, it may affect pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell growth.

Anti-inflammatory Mechanism:
By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which play a key role in inflammation.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H9N5/c11-9-5-6-12-15(9)10-13-7-3-1-2-4-8(7)14-10/h1-6H,11H2,(H,13,14)

InChI Key

MLVDWTVOGJRPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=CC=N3)N

Origin of Product

United States

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